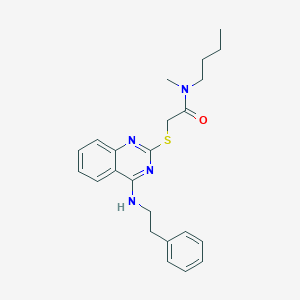

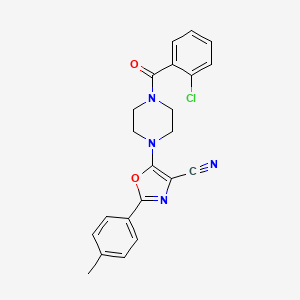

N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMQ, and it is known for its ability to selectively inhibit the activity of certain enzymes in the body. In

Scientific Research Applications

Anticancer Potential

Research has highlighted the synthesis and evaluation of various quinazoline derivatives, which share a structural similarity to N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, for their anticancer properties. For instance, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, featuring thiazole and thiadiazole fragments, were synthesized and demonstrated significant cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, underscoring their potential as anticancer agents (Kovalenko et al., 2012). Additionally, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides exhibited anticancer and antibacterial activity, with specific compounds showing promising activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antimicrobial and Antifungal Applications

Further exploration into the structural family of quinazoline derivatives revealed their antimicrobial and antifungal potentials. Novel compounds within this family have demonstrated light activity against Klebsiella pneumoniae, showcasing the potential of these derivatives in treating infections caused by this pathogen (Antypenko et al., 2016). This suggests a broader application of these compounds beyond anticancer activity, including antibacterial and antifungal treatments.

Anticonvulsant Activity

Investigations into the anticonvulsant activities of quinazolinone derivatives have been conducted, aiming to identify new therapeutic agents for seizure management. While some compounds showed a tendency towards anticonvulsant activity, highlighting the importance of the cyclic amide fragment in their activity, the exploration of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives underscores the ongoing search for effective anticonvulsant medications (El Kayal et al., 2022).

Synthesis and Molecular Docking Studies

The design and synthesis of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents have been extensively studied, with molecular docking studies revealing their mechanisms of action. These studies provide valuable insights into how these compounds interact with their biological targets, offering a foundation for the development of novel therapeutics (Al-Suwaidan et al., 2013).

properties

IUPAC Name |

N-butyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4OS/c1-3-4-16-27(2)21(28)17-29-23-25-20-13-9-8-12-19(20)22(26-23)24-15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWCKRKMAMABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)

![3-Oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B2960436.png)

![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)